Piperidin-2-yl(pyridin-4-yl)methanolhydrochloride
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Overview
Description
Piperidin-2-yl(pyridin-4-yl)methanolhydrochloride is a compound that features both piperidine and pyridine moieties These heterocyclic structures are commonly found in various biologically active molecules and pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-yl(pyridin-4-yl)methanolhydrochloride typically involves multi-step reactions. One common method includes the reaction of pyridinium ylides with aldehydes, Michael acceptors, and ammonium acetate in methanol. This Michael-Mannich cascade reaction is highly stereoselective and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification methods such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-yl(pyridin-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Piperidin-2-yl(pyridin-4-yl)methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperidin-2-yl(pyridin-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Piperidin-4-yl(pyridin-3-yl)methanolhydrochloride
- Piperidin-4-yl(pyridin-2-yl)methanolhydrochloride
- Piperidin-2-yl(pyridin-3-yl)methanolhydrochloride
Uniqueness
Piperidin-2-yl(pyridin-4-yl)methanolhydrochloride is unique due to its specific structural configuration, which imparts distinct biological and chemical properties. Its combination of piperidine and pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C11H17ClN2O |
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Molecular Weight |
228.72 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10;/h4-5,7-8,10-11,13-14H,1-3,6H2;1H |
InChI Key |
RBFXFYGAAHSQEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=NC=C2)O.Cl |
Origin of Product |
United States |
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